

An In-depth Technical Guide to m-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	m-PEG7-NHS ester	
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For researchers, scientists, and drug development professionals, understanding the structure and reactivity of crosslinking agents is paramount for successful bioconjugation, drug delivery, and surface modification applications. This guide provides a comprehensive overview of methoxy-polyethylene glycol (7)-N-hydroxysuccinimidyl ester (**m-PEG7-NHS ester**), a commonly utilized PEGylation reagent.

Core Structure and Functionality

The **m-PEG7-NHS** ester is a heterobifunctional crosslinker composed of two primary functional components: a methoxy-terminated polyethylene glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester.

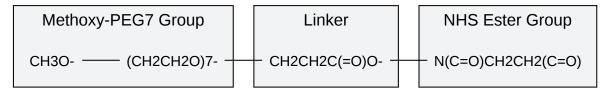
The PEG portion of the molecule is a hydrophilic chain of seven repeating ethylene glycol units, capped with a methoxy group.[1][2] This PEG spacer arm enhances the solubility of the molecule and the resulting conjugate in aqueous media.[1][2][3] The methoxy cap ensures that the PEG chain has only one reactive end.

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily couples with primary amines (-NH2) on target molecules, such as the lysine residues of proteins or amine-modified oligonucleotides, to form stable amide bonds. This reaction is most efficient at a pH range of 7 to 9.

Below is a diagram illustrating the chemical structure of **m-PEG7-NHS ester**.



Chemical Structure of m-PEG7-NHS Ester



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Caption: Chemical structure of m-PEG7-NHS ester.

Quantitative Data

The following table summarizes the key physicochemical properties of **m-PEG7-NHS ester**.

Property	Value	Reference(s)
CAS Number	874208-92-1	
Chemical Formula	C20H35NO11	-
Molecular Weight	465.50 g/mol	-
Purity	Typically ≥95%	-
Appearance	White to off-white solid	-
Solubility	Soluble in DMSO, DMF, and water	-

Applications in Research and Drug Development

The unique properties of **m-PEG7-NHS ester** make it a versatile tool in various scientific disciplines:

PEGylation of Proteins and Peptides: The covalent attachment of PEG chains (PEGylation)
to therapeutic proteins and peptides can improve their pharmacokinetic properties, such as
increasing serum half-life, reducing immunogenicity, and enhancing stability.



- Linker for Antibody-Drug Conjugates (ADCs): In the development of ADCs, m-PEG7-NHS
 ester can be used as a linker to conjugate a cytotoxic drug to an antibody. The hydrophilic
 PEG spacer can improve the solubility and stability of the ADC.
- PROTAC Development: m-PEG7-NHS ester is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
- Surface Modification: The NHS ester can react with amine-functionalized surfaces to attach a
 hydrophilic PEG layer, which can reduce non-specific protein adsorption and improve the
 biocompatibility of materials.

Experimental Protocol: Labeling of Proteins with m-PEG7-NHS Ester

This protocol provides a general procedure for the covalent labeling of a protein with **m-PEG7-NHS ester**. Optimization may be necessary for specific proteins and desired degrees of labeling.

Materials

- Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-8.0)
- m-PEG7-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
- Quenching buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification column (e.g., gel filtration or desalting column)

Procedure

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin), as these will compete with the protein for reaction with the



NHS ester.

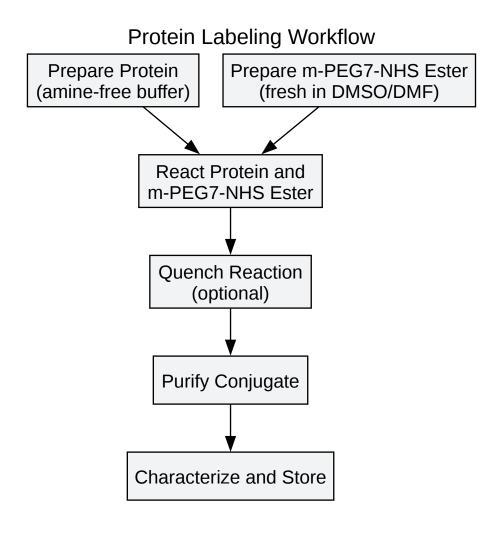
- If necessary, exchange the protein into the reaction buffer using dialysis or a desalting column.
- Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
- m-PEG7-NHS Ester Solution Preparation:
 - Important: m-PEG7-NHS ester is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
 - Immediately before use, prepare a stock solution of m-PEG7-NHS ester in anhydrous DMSO or DMF. Do not prepare stock solutions for storage.
 - The concentration of the stock solution will depend on the desired molar excess for the labeling reaction. A 20-fold molar excess is a common starting point for antibody labeling.
- Labeling Reaction:
 - Add the calculated volume of the m-PEG7-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.
 - Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
- Quenching the Reaction (Optional):
 - To terminate the labeling reaction, a quenching buffer can be added to react with any unreacted NHS ester.
- Purification of the PEGylated Protein:
 - Remove unreacted m-PEG7-NHS ester and byproducts by gel filtration, dialysis, or using a desalting column.
- Characterization and Storage:



- Determine the concentration of the labeled protein and the degree of labeling (DOL),
 which is the average number of PEG molecules per protein molecule.
- Store the PEGylated protein under the same optimal conditions as the non-PEGylated protein.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for protein labeling with an NHS ester and the underlying chemical reaction.



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Caption: Experimental workflow for NHS ester protein labeling.



NHS Ester Reaction with a Primary Amine

reactants — pH 7-9 ► products

Products

NHS

Protein-NH-C(=O)-R +

Reactants

Protein-NH2

R-NHS +

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Caption: NHS ester reaction with a primary amine.

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 To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG7-NHS Ester].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609290#what-is-the-structure-of-m-peg7-nhs-ester]

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